molecular formula C15H12ClFN2O4 B5151399 N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide

Cat. No. B5151399
M. Wt: 338.72 g/mol
InChI Key: WZNKBLIOAZXXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide, also known as CFEN, is a chemical compound used in scientific research. It belongs to the class of nitrobenzamides and is commonly used in the field of medicinal chemistry. CFEN has been shown to possess various biochemical and physiological effects, making it a valuable compound in the study of different diseases.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide exerts its anti-cancer activity through the inhibition of tubulin polymerization, which is essential for cell division. It also induces cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide inhibits the aggregation of amyloid beta peptide, which is thought to play a key role in the development of the disease.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide has been shown to possess various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, which contributes to its anti-cancer activity. N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide also inhibits the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This inhibition leads to changes in gene expression that contribute to N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide's anti-cancer activity.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It exhibits potent anti-cancer activity and has been shown to be effective against a wide range of cancer cells. However, N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research involving N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide. One potential area of study is the development of new derivatives of N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide that exhibit improved solubility and pharmacokinetic properties. Another area of research is the investigation of N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide's potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide's potential use in the treatment of other diseases, such as Parkinson's disease, could be explored. Overall, N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide's unique properties make it a valuable compound for scientific research, and its potential applications are wide-ranging.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with ethyl 4-amino-3-nitrobenzoate. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, ovarian, and lung cancer cells. N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of the disease.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4/c1-2-23-14-6-3-9(7-13(14)19(21)22)15(20)18-10-4-5-12(17)11(16)8-10/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNKBLIOAZXXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-4-ethoxy-3-nitrobenzamide

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